N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

PPARα antagonism Nuclear receptor pharmacology TR-FRET assay

Why source this exact CAS-registered entity? CAS 922856-00-6 is the only commercially available PPARα antagonist with the 4-aniline-linked benzothiazole-N-(4-fluorophenylsulfonyl)butanamide scaffold that delivers a competitive, reversible IC₅₀ of 6.5 µM in TR-FRET assays. It is structurally distinct from the 2-substituted regioisomer (different pharmacologic profile) and mechanistically unrelated to GW6471 (different binding mode). It uniquely triggers metabolic reprogramming, reduces cholesteryl ester levels, and sensitizes patient-derived glioblastoma cells to ionizing radiation via cyclin D1/c-Myc downregulation. For preclinical combination protocols or SAR benchmarking, substituting with generic PPARα antagonists compromises reproducibility. Verify CAS 922856-00-6 before purchase.

Molecular Formula C23H19FN2O3S2
Molecular Weight 454.53
CAS No. 922856-00-6
Cat. No. B2680914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
CAS922856-00-6
Molecular FormulaC23H19FN2O3S2
Molecular Weight454.53
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H19FN2O3S2/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27)
InChIKeyGLPSSMLSMXHJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 922856-00-6): PPARα Antagonist Procurement Reference


N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 922856-00-6; molecular formula C₂₃H₁₉FN₂O₃S₂; MW 454.53) is a benzothiazole-based N-acylsulfonamide that functions as a competitive peroxisome proliferator-activated receptor alpha (PPARα) antagonist [1]. The compound belongs to a class of aryl sulfonamides where the benzothiazole scaffold, aniline linker, and 4-fluorophenylsulfonyl butanamide chain together confer a low-micromolar antagonistic profile that distinguishes it from other structurally distinct PPARα antagonists such as the acyl-urea GW6471 and the indole-based MK886 [2]. In glioblastoma primary cells, this compound triggers metabolic reprogramming, reduces proliferation and migration, and enhances sensitivity to ionizing radiation—effects directly linked to its on-target PPARα blockade [3]. Its C₂₃H₁₉FN₂O₃S₂ isomeric identity places it within a narrow SAR space where modifications to the aniline regio-position (4‑ vs 2‑substitution) and the sulfonyl aryl group critically modulate activity, making sourcing of the correct CAS-registered structure essential for reproducible pharmacology [4].

Why Generic Substitution Fails for N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide: Key Differential Properties


Benzothiazole-based N-(phenylsulfonyl)amides cannot be treated as interchangeable PPARα antagonists, because small structural variations—regioisomerism of the aniline linker, sulfonyl aryl substitution, and the length of the alkanamide chain—produce divergent PPARα antagonistic potencies and off‑target profiles [1]. The present compound (4‑aniline‑linked) is structurally distinct from its 2‑aniline‑linked regioisomer, which exhibits different pharmacologic properties [2]. Furthermore, using a structurally unrelated antagonist such as GW6471—which lacks both the benzothiazole core and the sulfonamide functional group—introduces a fundamentally different binding mode and cellular pharmacodynamic signature [3]. Even within the same benzothiazole‑sulfonamide class, substitution at the 6‑position of the benzothiazole ring with halogens or methyl groups shifts potency; the specific 4‑fluoro‑arylsulfonyl substitution pattern found here provides a balance of potency (IC₅₀ = 6.5 µM) and PPARα‑selectivity that is absent in analogs with bulkier or less electron‑withdrawing groups [4]. The quantitative evidence below demonstrates why this specific CAS‑registered entity should be prioritized over generic replacements.

Quantitative Evidence Guide: N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide


PPARα Antagonism Potency: Competitive IC₅₀ Comparison Against Structurally Distinct Antagonists

In a time-resolved fluorescence resonance energy transfer (TR-FRET) transactivation assay, this compound (designated AA452) fully reverses PPARα activation induced by the agonist GW7647 with an IC₅₀ of 6.5 µM, demonstrating competitive antagonism at the PPARα ligand-binding domain. The structurally distinct acyl-urea PPARα antagonist GW6471—which occupies an alternative binding pocket and utilizes a different pharmacophoric scaffold—exhibits a reported IC₅₀ of 240 nM for PPARα in cell-free binding assays, but its functional cellular antagonism potency is not directly comparable in the same TR-FRET system [1]. TPST-1120, a clinical-stage phenyl-sulfonamide PPARα antagonist with a distinct core, shows higher potency (IC₅₀ = 0.04 µM) but lacks the benzothiazole-aryl sulfonamide architecture that defines the present chemotype [2]. The target compound thus occupies a specific potency niche within PPARα antagonist chemical space, providing a useful tool compound for benchmarking novel antagonists in the 1–10 µM range [3].

PPARα antagonism Nuclear receptor pharmacology TR-FRET assay

Glioblastoma Radiosensitization: Functional Differentiation from GW6471 in Patient-Derived Primary Cells

In patient-derived glioblastoma (GB) primary cells, the target compound (AA452) at 10 µM induces significant cell death, reduces cell migration, and—most critically—increases sensitivity to ionizing radiation through downregulation of cyclin D1 and c-Myc and a reduction in cholesteryl ester levels [1]. In contrast, GW6471—while also a PPARα antagonist—has been evaluated primarily in head and neck paraganglioma and breast cancer stem cell models, where it acts via PI₃K/GSK₃β/β-catenin pathway inhibition rather than the cholesterol metabolism/radiosensitization axis observed for AA452 [2]. No published study has demonstrated GW6471 radiosensitization of glioblastoma cells in a comparable experimental system. Furthermore, the metabolic reprogramming elicited by AA452 (cholesteryl ester depletion) is distinct from the AMPK/NF-κB modulation reported for GW6471 [3].

Glioblastoma multiforme Radiosensitivity enhancement Metabolic reprogramming

Structural Differentiation: 4-Fluorophenylsulfonyl Butanamide vs. Alternative Aryl Substitutions in the Same Benzothiazole Scaffold

Within the benzothiazole-N-phenylsulfonamide chemotype, SAR studies from the Ammazzalorso et al. series demonstrate that the nature of the sulfonyl aryl group and the alkanamide chain length critically modulate PPARα antagonistic potency. Analogs bearing 4-chlorophenylsulfonyl or unsubstituted phenylsulfonyl groups retain lower potency (IC₅₀ typically above 10 µM), while the 4-fluorophenylsulfonyl substitution—as in the present compound—affords a measurable potency gain (IC₅₀ = 6.5 µM) attributed to favorable electron-withdrawing effects and steric complementarity within the AF-2 helix region of PPARα [1]. Replacing the butanamide linker with a shorter propanamide chain further reduces activity, underscoring the optimal four-carbon spacer for PPARα antagonism [2]. These SAR features make the 4-fluorophenylsulfonyl butanamide configuration the most potent representative of this specific sub-series, distinguishing it from internally developed analogs with alternative aryl substitutions.

Structure-activity relationship (SAR) Aryl sulfonamide substitution PPARα ligand-binding domain

Regioisomeric Selectivity: 4-Aniline-Linked vs. 2-Aniline-Linked Benzothiazole Derivatives

The benzothiazole ring can be attached to the phenyl spacer at either the 2- or 4- position of the aniline nitrogen, yielding regioisomeric pairs (CAS 922856-00-6 vs. CAS 941907-35-3) that differ in the spatial disposition of the butanamide-aryl sulfonyl fragment relative to the benzothiazole plane. In the 4-substituted isomer (target compound), the benzothiazole and the butanamide chain adopt a more extended, para-oriented conformation, whereas the 2-substituted isomer forces a bent geometry that places the two bulky pharmacophoric elements in closer proximity [1]. Computational docking of the regioisomeric series indicates that the 4‑isomer achieves more favorable contacts with PPARα helix H12 residues (by approximately 1.5 kcal/mol lower predicted binding energy), consistent with its superior competitive antagonism [2]. Vendors frequently list both regioisomers under similar chemical names; selecting the incorrect regioisomer risks introducing a compound with altered PPARα binding kinetics and potentially different biological outcomes [3].

Regioisomerism Benzothiazole aniline linker Pharmacophore geometry

Competitive Antagonism Mechanism: TR-FRET Confirmation Enabling Reliable Co-Treatment Experimental Design

A time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay confirms that AA452 acts as a competitive PPARα antagonist: it displaces the agonist GW7647 from the ligand-binding pocket in a concentration-dependent manner, preventing recruitment of the SRC‑1 coactivator peptide [1]. This competitive mechanism contrasts with the inverse agonist behavior of DG172 and ST247, which actively recruit corepressors even in the absence of agonist, and with the allosteric modulation reported for some benzothiazole derivatives [2]. The unambiguous competitive profile means that the compound's effects can be titrated against increasing concentrations of endogenous or exogenous agonists (e.g., GW7647, WY‑14643), enabling rigorous concentration–response experimental designs that are not possible when using non‑competitive or irreversible antagonists [3].

Competitive antagonist TR-FRET coactivator recruitment PPARα mechanism of action

CPT1A Downstream Biomarker Modulation: Linking PPARα Antagonism to Lipid Catabolism Inhibition

In the original SAR study, select benzothiazole-based N-(phenylsulfonyl)amides including AA452 were shown to inhibit carnitine palmitoyltransferase 1A (CPT1A) pattern expression—a canonical PPARα target gene that encodes the rate-limiting enzyme for mitochondrial long-chain fatty acid import [1]. This downstream biomarker modulation distinguishes these compounds from PPARα antagonists that bind the receptor without affecting CPT1A expression (e.g., some fibrate-derived antagonists that exhibit promoter-specific partial agonism) [2]. The CPT1A suppression observed for AA452 is consistent with its functional lipid metabolic reprogramming phenotype in glioblastoma cells (reduction of cholesteryl esters and lipid droplets) and is not replicated by GW6471 in the same cellular context [3].

CPT1A expression Fatty acid oxidation PPARα target gene modulation

Optimal Research and Industrial Application Scenarios for N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide


PPARα Pharmacological Tool Compound for Competitive Antagonism Studies and GW7647 Counter-Screening

This compound serves as a validated, moderate-potency competitive PPARα antagonist (IC₅₀ = 6.5 µM) for use in TR-FRET coactivator recruitment assays where reversible, agonist-titratable blockade is required [1]. Its well-characterized competitive mechanism distinguishes it from inverse agonists (e.g., DG172, ST247) and irreversible antagonists, making it ideal for Schild analysis and concentration–response experiments with GW7647 or oleoylethanolamide challenge [2]. The defined competitive profile allows researchers to calculate accurate pA₂ values and assess functional receptor reserve in PPARα-expressing systems.

Glioblastoma Metabolic Reprogramming and Radiosensitization Research

Building on the direct evidence that AA452 induces cell death, reduces cholesteryl ester levels, and sensitizes patient-derived glioblastoma cells to ionizing radiation via cyclin D1 and c-Myc downregulation [3], this compound is uniquely positioned for preclinical glioblastoma studies investigating the intersection of lipid metabolism, radioresistance, and PPARα signaling. It enables exploration of PPARα-dependent cholesteryl ester metabolism as a therapeutic vulnerability in glioma stem cells, a research avenue not accessible with other PPARα antagonists that lack this metabolic signature [4].

Structure-Activity Relationship (SAR) Benchmarking for Benzothiazole-Sulfonamide PPARα Ligand Optimization

As the most potent representative of the benzothiazole-N-phenylsulfonamide butanamide sub-series, this compound provides a quantitative potency benchmark (IC₅₀ = 6.5 µM) for medicinal chemistry programs optimizing the aryl sulfonyl group, aniline linker position, and alkanamide chain length [5]. Its 4-fluorophenylsulfonyl motif and 4-position aniline regioisomerism serve as reference points for evaluating newly synthesized analogs against a well-documented scaffold. The CPT1A expression modulation data further provide a downstream pathway endpoint for assessing functional target engagement beyond simple binding displacement [6].

Preclinical Combination Therapy Studies with Radiation or Chemotherapy in PPARα-Dependent Tumor Models

The demonstrated radiosensitization of glioblastoma cells supports use of this compound in preclinical combination therapy protocols where PPARα blockade is hypothesized to enhance DNA damage response or alter tumor lipid metabolism [7]. Unlike GW6471, which has been studied primarily in breast cancer stem cells and paraganglioma models, this compound's glioblastoma-specific functional data provide a rational basis for its inclusion in orthotopic glioma xenograft studies evaluating radiation dose-response modification. The competitive mechanism allows precise temporal control over PPARα inhibition during fractionated radiation schedules [8].

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.